molecular formula C6H13ClN2O B572603 1,3-Dimethylpiperazin-2-one hydrochloride CAS No. 1219425-22-5

1,3-Dimethylpiperazin-2-one hydrochloride

Cat. No. B572603
M. Wt: 164.633
InChI Key: RPYFFGWXUDPLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylpiperazin-2-one hydrochloride is a unique chemical compound with the empirical formula C6H13ClN2O and a molecular weight of 164.63 . It is provided to researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,3-Dimethylpiperazin-2-one hydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The linear formula of 1,3-Dimethylpiperazin-2-one hydrochloride is C6H12N2O ⋅ HCl . The molecular structure of this compound is complex, and its analysis requires advanced techniques and expertise in the field of chemistry.


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dimethylpiperazin-2-one hydrochloride are complex and varied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

1,3-Dimethylpiperazin-2-one hydrochloride is a solid compound . Its molecular weight is 164.63 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Molecular Structure and Spectroscopic Properties : The study of the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N'-dimethylpiperazine betaines and their hydrohalides provides insights into their chemical behavior. For example, the crystal structure of N,N'-dicarboxymethyl-N,N'-dimethylpiperazine monohydrochloride is characterized by strong, symmetrical, and linear hydrogen bonds, with the piperazine ring adopting a specific conformation. Such studies are crucial for understanding the fundamental properties of these compounds (Dega-Szafran et al., 2002).

  • Pharmacological Research and Drug Development : In the field of medicinal chemistry, compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride have been identified as nonpeptidic agonists of the urotensin-II receptor. Such discoveries are pivotal for developing new pharmacological tools and potential drug leads, expanding our therapeutic arsenal (Croston et al., 2002).

  • Crystallography and Hydrogen Bonding Studies : Research into the crystal and molecular structures of various 1,4-dimethylpiperazine derivatives, such as 1,4-dimethylpiperazin-1-ium 3-hydroxy-2-naphthoate, provides valuable insights into their hydrogen bonding and molecular interactions. Such studies are fundamental for understanding the chemical and physical properties of these compounds and their potential applications in various fields (Craig et al., 2012).

  • Drug Discovery and Antagonist Research : Compounds like 1-acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives have been studied for their potential as CCR1 antagonists, useful in the treatment of inflammatory diseases. This research contributes to the development of new therapeutic agents for managing inflammation-related conditions (Norman, 2006).

  • Synthesis and Characterization : The synthesis of specific derivatives, such as (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, and their full characterization, are significant for expanding the chemical knowledge base and finding new applications for these compounds in various scientific fields (Kalogirou et al., 2020).

  • Adrenoceptor Antagonists Research : Studies on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists contribute to the understanding of adrenoceptor binding affinity and the development of antihypertensive agents (Bordner et al., 1988).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is also classified under storage class code 11, which refers to combustible solids . The compound does not have a flash point .

properties

IUPAC Name

1,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFFGWXUDPLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpiperazin-2-one hydrochloride

CAS RN

1219425-22-5
Record name 1,3-dimethylpiperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org

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